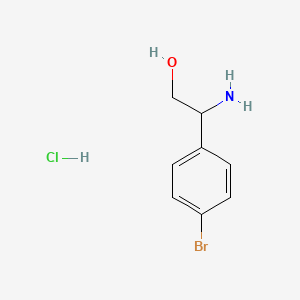

2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-(4-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQGURGSEYFRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803597-16-1 | |

| Record name | 2-amino-2-(4-bromophenyl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromophenyl)ethanol hydrochloride typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield 2-Amino-2-(4-bromophenyl)ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Sodium azide, potassium cyanide, and organolithium reagents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines and alcohols.

Substitution: Formation of azides, nitriles, and other substituted derivatives.

Scientific Research Applications

2-Amino-2-(4-bromophenyl)ethanol hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The ethanol group can also enhance the solubility and bioavailability of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogen-Substituted Analogues

(a) 2-Amino-2-(4-chlorophenyl)ethanol Hydrochloride

- Molecular Formula: C₈H₁₁Cl₂NO

- Molecular Weight : 208.09 g/mol

- Key Differences: Substitution of bromine with chlorine reduces molecular weight and polarizability. Lower lipophilicity (Cl vs. Br) could influence membrane permeability and metabolic stability .

(b) 2-Amino-5-Bromophenol Hydrochloride

- Molecular Formula: C₆H₇BrClNO

- Molecular Weight : 207.93–205.94 g/mol

- Key Differences: Bromine is positioned at the para position on a phenol ring instead of an ethanolamine backbone. Phenolic hydroxyl group increases acidity (pKa ~10) compared to the aliphatic hydroxyl in the target compound. Lower synthetic yield (36.1%) compared to ethanolamine derivatives due to challenges in acid hydrolysis .

Alkyl- and Alkoxy-Substituted Analogues

(a) 2-Amino-2-(3-methoxy-phenyl)ethanol Hydrochloride

(b) 2-Amino-2-(4-isopropylphenyl)ethanol Derivatives

- Example: Intermediate in trypanosoma cruzi drug discovery .

- Higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Data Table

*Estimated LogP values based on substituent contributions.

Key Research Findings

- Stereochemical Impact: The (S)-enantiomer of 2-amino-2-(4-bromophenyl)ethanol hydrochloride is prioritized in asymmetric synthesis due to its higher optical purity (>97% ee) and relevance to bioactive conformations .

- Synthetic Challenges : Bromophenyl derivatives often require stringent conditions (e.g., oxalyl chloride in THF) for amide bond formation, with yields varying based on halogen reactivity .

- Biological Selectivity : Bromine’s size and electronegativity enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors, but may increase off-target risks compared to smaller halogens like chlorine .

Biological Activity

2-Amino-2-(4-bromophenyl)ethanol hydrochloride, a compound with significant biological activity, is of interest in various fields including pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : CHBrClN\O

- Molecular Weight : 251.54 g/mol

- CAS Number : 1193-22-4

The primary mechanism of action for this compound involves modulation of neurotransmitter systems, particularly through interactions with serotonin and norepinephrine receptors. This compound has been shown to exhibit both agonistic and antagonistic effects depending on the receptor subtype involved.

Antidepressant Effects

Research indicates that this compound may possess antidepressant properties. In animal models, administration of this compound resulted in significant reductions in depressive-like behaviors, as assessed by the forced swim test and tail suspension test. The underlying mechanism is believed to involve increased serotonin levels in the synaptic cleft due to inhibition of reuptake.

Neuroprotective Properties

Studies have demonstrated that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. In vitro assays using neuronal cell lines showed that treatment with this compound reduced cell death and apoptosis markers when exposed to oxidative agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Summary

Case Studies

-

Case Study on Depression

- Objective : To evaluate the antidepressant effects of this compound.

- Method : Rats were administered varying doses of the compound over two weeks.

- Results : Significant reduction in immobility time was observed compared to control groups, indicating potential antidepressant effects.

-

Neuroprotection Against Oxidative Stress

- Objective : To assess neuroprotective effects in neuronal cell cultures.

- Method : Cells were treated with the compound before exposure to hydrogen peroxide.

- Results : Cell viability improved significantly in treated groups, suggesting protective effects against oxidative damage.

Research Findings

Recent studies have highlighted the potential applications of this compound in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and exert neuroprotective effects. Further research is warranted to explore its efficacy in clinical settings.

Q & A

Q. What are the standard synthetic routes for 2-Amino-2-(4-bromophenyl)ethanol hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reduction reactions. For example, a prototypical procedure involves converting amines to azides using 1H-imidazole-1-sulfonyl azide hydrochloride in methanol with potassium carbonate as a base . Optimization includes controlling reaction temperature (room temperature preferred for stability) and using anhydrous conditions to prevent hydrolysis during reductions (e.g., LiAlH4 as a reducing agent) . Monitoring reaction progress via TLC or HPLC ensures intermediate purity before final hydrochlorination.

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR confirm the aromatic proton environment (e.g., δ 7.2–7.4 ppm for bromophenyl protons) and ethanolamine backbone (δ 3.5–4.0 ppm for CHOH) .

- Mass Spectrometry (MS): ESI-MS identifies the molecular ion peak (e.g., m/z 363.2 [M + H]+) and fragmentation patterns .

- Elemental Analysis: Validates stoichiometry (C, H, N, Cl, Br ratios) to confirm purity .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for enantiomerically pure forms?

Methodological Answer: Chiral resolution techniques are critical:

- Chiral HPLC: Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .

- Enzymatic Resolution: Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture .

- Asymmetric Synthesis: Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) to direct stereochemistry during key steps like reductive amination .

Q. How can discrepancies in crystallographic data for this compound be resolved?

Methodological Answer:

- Refinement Software: SHELXL (from the SHELX suite) handles high-resolution or twinned data, enabling precise modeling of atomic positions and thermal parameters .

- Twinned Data Analysis: Use the HKLF 5 format in SHELXL to refine twinned structures by partitioning intensity contributions .

- Disorder Modeling: For flexible groups (e.g., ethanolamine side chain), apply PART instructions to model alternative conformations .

Q. How do researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation: Replace the 4-bromophenyl group with other halogens (Cl, F) or electron-withdrawing groups (NO) to assess electronic effects .

- Backbone Modifications: Introduce methyl or ethyl groups to the ethanolamine moiety to study steric effects on bioactivity .

- Biological Assays: Test analogs against target proteins (e.g., Trypanosoma cruzi enzymes) using enzyme inhibition assays or cell-based models .

Q. What strategies mitigate solubility issues in aqueous or organic solvents during bioassays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biocompatibility .

- pH Adjustment: Protonate the amino group in acidic buffers (pH 4–5) to improve aqueous solubility .

- Surfactant-Assisted Solubilization: Incorporate poloxamers or Tween-80 at sub-CMC concentrations for colloidal stabilization .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on reaction yields for this compound?

Methodological Answer:

Q. Why do crystallographic studies report varying unit cell parameters for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.